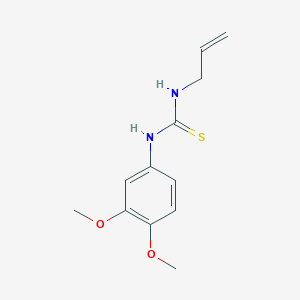
1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The compound features a 3,4-dimethoxyphenyl group attached to a prop-2-en-1-ylthiourea moiety, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea typically involves the reaction of 3,4-dimethoxyphenyl isothiocyanate with an appropriate allylamine under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents like ethanol or methanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines or thiols
Substitution: Various substituted thioureas
科学研究应用
1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylpropionic acid: A related compound with a carboxylic acid group instead of the thiourea moiety.
3,4-Dimethoxyphenyl-β-D-glucopyranoside: A glycoside derivative with similar aromatic substitution patterns.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets and contributes to its overall stability and solubility.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-7-13-12(17)14-9-5-6-10(15-2)11(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIPGSKGAPPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5218056.png)
![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5218070.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)

![2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![N'-[4-(2-methyl-5-oxo-4-propyloxolan-2-yl)-1,3-thiazol-2-yl]benzohydrazide;hydrobromide](/img/structure/B5218106.png)

![(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5218116.png)

![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)
